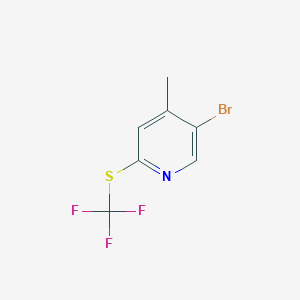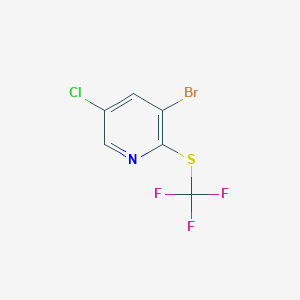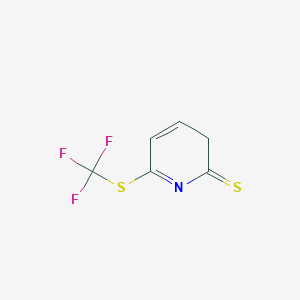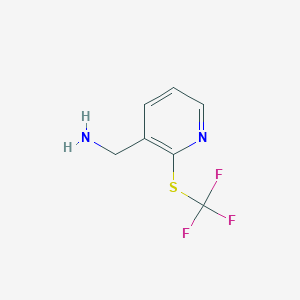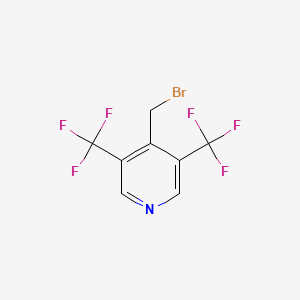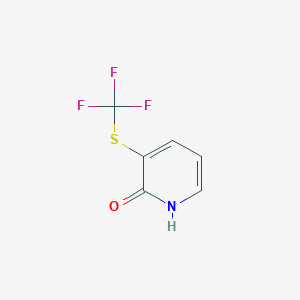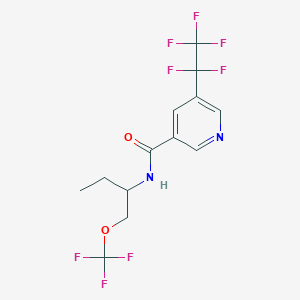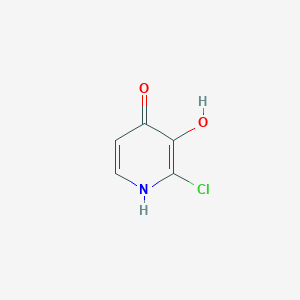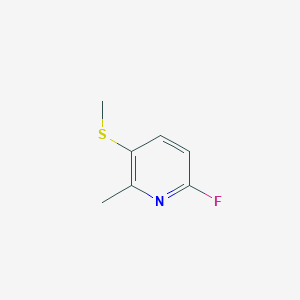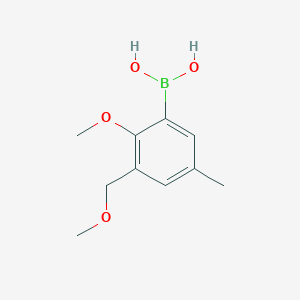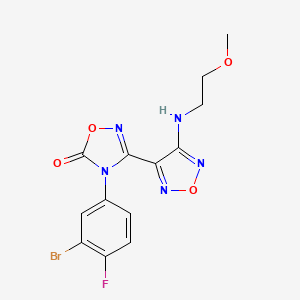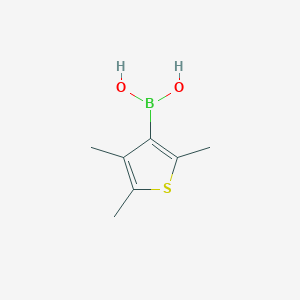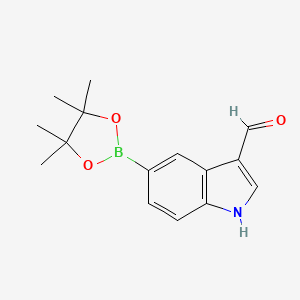
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde” is a complex organic compound. It contains a boronate group, which is often used in organic synthesis due to its high reactivity . The compound also contains an indole group, which is a common structure in many natural products and pharmaceuticals.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis, particularly in borylation reactions .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with other molecules to form boronate esters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde in laboratory experiments is its versatility. It can be used as a fluorescent probe, a catalyst, and an intermediate in organic synthesis. Additionally, it has low toxicity and is considered safe for use in laboratory experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some laboratories.
Orientations Futures
There are several future directions for the research and development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde. One potential area of research is the development of new applications for this compound, such as in drug discovery and imaging. Additionally, there is a need for further studies on the biochemical and physiological effects of this compound to determine its safety and potential therapeutic uses. Finally, there is a need for the development of more cost-effective synthesis methods to make this compound more widely available for use in laboratory experiments.
Applications De Recherche Scientifique
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various analytes, including metal ions, amino acids, and proteins. It has also been used as a catalyst in various organic reactions, such as Suzuki-Miyaura cross-coupling reactions. Additionally, it has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-12(7-11)10(9-18)8-17-13/h5-9,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFMFUTCJSHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



